molecular formula C10H15NO B8733174 O-(2,4,6-trimethylbenzyl)hydroxylamine

O-(2,4,6-trimethylbenzyl)hydroxylamine

Cat. No.: B8733174
M. Wt: 165.23 g/mol
InChI Key: GQUHNSFHEYSEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,4,6-trimethylbenzyl)hydroxylamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

O-[(2,4,6-trimethylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5H,6,11H2,1-3H3

InChI Key

GQUHNSFHEYSEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CON)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 ml of an aqueous solution of 45 g (0.8 mole) of potassium hydroxide was added to 47.5 g (0.2 mole) of the N-carboethoxy-O-(2,4,6-trimethylbenzyl)hydroxylamine prepared as described in Reference Example 1, and the mixture was heated under refluxing for 5 hours. The reaction mixture was allowed to stand for 12 hours, the precipitated crystals were collected by filtration and washed with water to obtain 23.6 g (70.6% yield) of O-(2,4,6-trimethylbenzyl)hydroxylamine. Recrystallization from diethyl ether-petroleum ether (1:3 by volume) yielded a product having a melting point of 54 - 55° C which was subjected to elementary analysis.
Quantity
45 g
Type
reactant
Reaction Step One
Name
N-carboethoxy-O-(2,4,6-trimethylbenzyl)hydroxylamine
Quantity
47.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.